2-(3,5,6-Triphenyl-2-pyrazinyl)phenylboronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD32708807 is a chemical compound with significant interest in various scientific fields It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry
Vorbereitungsmethoden
The preparation of MFCD32708807 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that include the use of various reagents and catalysts. The industrial production methods for MFCD32708807 are designed to ensure high yield and purity, making it suitable for large-scale applications. The preparation method is simple and easy to implement, suitable for industrial large-scale production .
Analyse Chemischer Reaktionen
MFCD32708807 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents and specific conditions that promote the desired transformations. The major products formed from these reactions depend on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
MFCD32708807 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it plays a role in studying cellular mechanisms and interactions. In medicine, MFCD32708807 is investigated for its potential therapeutic effects and its role in drug development. Industrially, the compound is utilized in the production of various materials and chemicals .
Wirkmechanismus
The mechanism of action of MFCD32708807 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, leading to a cascade of biochemical events. These interactions can result in changes in cellular functions, making MFCD32708807 a valuable tool in studying biological processes and developing new therapies .
Vergleich Mit ähnlichen Verbindungen
MFCD32708807 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but MFCD32708807 stands out due to its specific properties and applications. Some similar compounds include those with triazolo ring structures or methanesulfonate groups .
Conclusion
MFCD32708807 is a versatile compound with significant potential in various scientific fields Its unique properties, ease of preparation, and wide range of applications make it a valuable asset in research and industry
Eigenschaften
Molekularformel |
C28H21BN2O2 |
---|---|
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
[2-(3,5,6-triphenylpyrazin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C28H21BN2O2/c32-29(33)24-19-11-10-18-23(24)28-27(22-16-8-3-9-17-22)30-25(20-12-4-1-5-13-20)26(31-28)21-14-6-2-7-15-21/h1-19,32-33H |
InChI-Schlüssel |
NYXXZJRKBMUSAX-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=C1C2=NC(=C(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.